3-Bromoquinolin-8-amine

Descripción general

Descripción

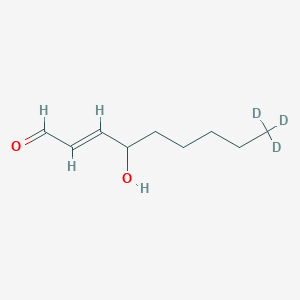

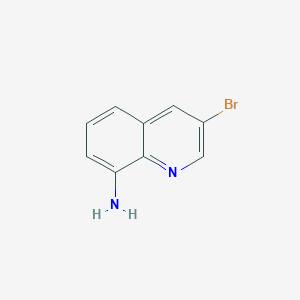

3-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 . It is a valuable scaffold in organic synthesis .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 3-Bromoquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of 3-Bromoquinolin-8-amine consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to 3-Bromoquinolin-8-amine, have been used in the transition metal-mediated construction of aromatic nitrogen heterocycles . The reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Physical And Chemical Properties Analysis

3-Bromoquinolin-8-amine has a molecular weight of 223.07 g/mol . The exact mass and monoisotopic mass are 221.97926 g/mol . It has a complexity of 163 and a topological polar surface area of 38.9 Ų .Aplicaciones Científicas De Investigación

Organic Synthesis Scaffolds

Quinolin-8-amines, including 3-Bromoquinolin-8-amine, serve as valuable scaffolds in organic synthesis. They are used in intramolecular main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies .

Medicinal Chemistry

These compounds signify a unique class of pharmacophores present in various therapeutic agents. They are essential in several pharmacologically active heterocyclic compounds due to their applications in medicinal chemistry .

Computational Chemistry

3-Bromoquinolin-8-amine can be used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations .

Electrocatalysis

Quinoline derivatives are explored for their electrocatalytic properties in deep eutectic solvents, which could lead to various applications ranging from energy conversion to organic synthesis .

Remote C–H Functionalization

The 8-aminoquinoline moiety is utilized as a bidentate directing group for selective functionalization of carboxamide scaffolds, indicating its role in complex organic transformations .

Versatility and Functionalization

The quinoline ring system is prevalent in a vast range of medical and industrial settings due to its versatility and broad potential for functionalization .

Direcciones Futuras

Quinoline and its analogues, including 3-Bromoquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research may focus on developing more efficient synthesis protocols and exploring their potential biological and pharmaceutical activities .

Mecanismo De Acción

Target of Action

Quinolin-8-amines, a class of compounds to which 3-bromoquinolin-8-amine belongs, are known to interact with various biological targets due to their versatile applications in medicinal and synthetic organic chemistry .

Mode of Action

Quinolin-8-amines, in general, are known to undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation . This suggests that 3-Bromoquinolin-8-amine might interact with its targets through similar mechanisms, leading to changes in the target’s function.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.83 to 2.59 , which could impact its bioavailability.

Propiedades

IUPAC Name |

3-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROWMOVSVLHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568410 | |

| Record name | 3-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoquinolin-8-amine | |

CAS RN |

139399-67-0 | |

| Record name | 3-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)